1-octyl-3-MethyliMidazoliuM thiocyanate
Description
Evolution and Significance of Ionic Liquids in Contemporary Chemical Science
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature, typically below 100°C. rsc.org Comprised of organic cations and either organic or inorganic anions, these compounds have garnered immense interest over the last three decades as a compelling alternative to traditional volatile organic solvents. dtic.milmyskinrecipes.com Their evolution from niche laboratory curiosities to materials with significant industrial potential is driven by their unique and tunable physicochemical properties. These include negligible vapor pressure, high thermal stability, wide electrochemical windows, and remarkable solvation capabilities for a diverse range of compounds. dtic.milresearchgate.net This "designer" nature allows for the creation of ILs with specific properties tailored for particular applications, positioning them at the forefront of green chemistry and sustainable industrial processes. dtic.milnih.gov
Distinctive Characteristics and Research Relevance of Imidazolium-Based Ionic Liquids
Among the vast array of possible ionic liquids, those based on the imidazolium (B1220033) cation are the most extensively studied. chemicalbook.com The imidazolium ring's aromaticity and the potential for substitution at the N1 and N3 positions (and even C2, C4, and C5) allow for fine-tuning of their properties. For instance, the length of the alkyl chain substituent significantly influences properties like viscosity, density, and hydrophobicity. researchgate.net The acidic proton at the C2 position can participate in hydrogen bonding, influencing solvation behavior and catalytic activity. qub.ac.uk Due to this versatility, imidazolium-based ILs have found applications in catalysis, organic synthesis, electrochemistry, separation science, and the creation of advanced materials. nih.goviolitec.de
Rationale for Comprehensive Academic Investigation of 1-octyl-3-methylimidazolium thiocyanate (B1210189)
The specific ionic liquid, 1-octyl-3-methylimidazolium thiocyanate, [OMIM][SCN], presents a compelling subject for detailed study. It combines a well-understood imidazolium cation with an octyl chain, which imparts significant non-polar character, with the versatile thiocyanate (SCN⁻) anion. The octyl chain is known to influence self-assembly and create nanostructured domains within the liquid, affecting its solvent properties. rsc.org The thiocyanate anion is a pseudohalide with interesting coordination chemistry and has been shown to produce ILs with remarkably low viscosity compared to other common anions like hexafluorophosphate. researchgate.netresearchgate.net This unique combination suggests potential for specialized applications where properties like low viscosity, specific coordination ability, and amphiphilic character are desirable.
Scope, Objectives, and Key Research Avenues for this compound Studies
The primary objective of investigating [OMIM][SCN] is to fully characterize its physicochemical properties and explore its potential in various chemical processes. Key research avenues include:
Fundamental Property Determination: Accurately measuring its thermal properties, density, viscosity, and spectroscopic characteristics.
Synthesis Optimization: Developing efficient and high-purity synthetic routes.
Application Exploration: Investigating its performance as a solvent in organic reactions, as an electrolyte in electrochemical devices, and as an agent in separation processes like liquid-liquid extraction.
Stability Analysis: Understanding its thermal degradation pathways and chemical stability under various conditions to define its operational limits. dtic.mil
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.CHNS/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1-3/h10-12H,3-9H2,1-2H3;3H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERYPLVSMOTOM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Purity Assessment of 1 Octyl 3 Methylimidazolium Thiocyanate
Advanced Synthetic Routes and Reaction Mechanisms
The preparation of 1-octyl-3-methylimidazolium thiocyanate (B1210189) is typically a two-step process. The first step involves the synthesis of the cationic precursor, 1-octyl-3-methylimidazolium halide, followed by an anion exchange reaction to introduce the thiocyanate anion. researchgate.netnih.gov
Cationic Precursor: 1-Octyl-3-methylimidazolium Halide
The synthesis of the 1-octyl-3-methylimidazolium cation is achieved through a quaternization reaction, a type of SN2 reaction also known as the Menshutkin reaction. nih.govacs.org This involves the alkylation of 1-methylimidazole with an appropriate octyl halide, most commonly 1-bromooctane or 1-chlorooctane. frontiersin.orgresearchgate.net
The general reaction is as follows: 1-methylimidazole + 1-bromooctane → 1-octyl-3-methylimidazolium bromide
To ensure high purity of the final ionic liquid, the starting materials must be purified. 1-methylimidazole is often distilled under reduced pressure prior to use. rsc.org 1-bromooctane is also typically purified by distillation to remove any impurities.
Anionic Precursor: Alkali Metal Thiocyanate
The source of the thiocyanate anion is typically an alkali metal salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). organic-chemistry.org Potassium thiocyanate can be synthesized by fusing potassium cyanide with sulfur or by the reaction of potassium ferrocyanide with potassium carbonate and sulfur. wikipedia.orgprepchem.com For use in ionic liquid synthesis, commercial potassium thiocyanate is often purified by recrystallization from hot water or alcohol to remove any contaminants. prepchem.com It is crucial to thoroughly dry the salt before use, often by melting it under a vacuum, to prevent water from being introduced into the reaction.
The second step in the synthesis is the anion metathesis (exchange) reaction. The 1-octyl-3-methylimidazolium halide precursor is reacted with a thiocyanate salt. The choice of solvent and reaction conditions is crucial for driving the reaction to completion and simplifying purification.
The reaction is: [OMIM][Br] + KSCN → [OMIM][SCN] + KBr
To maximize the yield, the reaction is typically carried out in a solvent where the resulting inorganic salt (e.g., KBr) has low solubility, causing it to precipitate out of the solution and shift the equilibrium forward. mdpi.com Acetone (B3395972) or acetonitrile are common solvents for this purpose. After the reaction, the precipitated inorganic salt is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude 1-octyl-3-methylimidazolium thiocyanate. nih.gov Alternative, greener methods utilizing ultrasound or microwave assistance can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net
Table 1: Optimized Reaction Conditions for [OMIM][SCN] Synthesis
| Parameter | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reactants | [OMIM]Br, KSCN | [OMIM]Br, KSCN |
| Solvent | Acetone or Acetonitrile | Solvent-free |
| Temperature | Room Temperature to Reflux | 20-30°C |
| Time | 24-72 hours | 5 hours |
| Yield | ~90-95% | >98% |
| Notes | Relies on precipitation of inorganic salt. | Offers faster reaction and higher yield. researchgate.net |
This is an interactive data table. You can sort and filter the data as needed.
Quaternization (SN2 Reaction) : The formation of the 1-octyl-3-methylimidazolium cation occurs via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic primary carbon of the 1-bromooctane. This forms a new carbon-nitrogen bond and displaces the bromide ion, resulting in the imidazolium (B1220033) bromide salt. Theoretical studies show that the reaction is promoted by the formation of a polar microenvironment as the ionic product begins to form. acs.org
Anion Metathesis : This step is an equilibrium-driven process based on solubility differences. When 1-octyl-3-methylimidazolium bromide and potassium thiocyanate are dissolved in a suitable solvent like acetone, the four resulting ions ([OMIM]⁺, Br⁻, K⁺, SCN⁻) are in solution. The low solubility of potassium bromide (KBr) in acetone causes it to precipitate, effectively removing it from the equilibrium and driving the reaction towards the formation of this compound. researchgate.netmdpi.com
Scaling up the synthesis of ionic liquids from the laboratory to an industrial scale presents several challenges. numberanalytics.com
Reaction Vessels : The synthesis of halide precursors can be exothermic and may require specialized reactors that can handle pressure and temperature changes, especially if using microwave-assisted methods. researchgate.net
Purification : On a large scale, the removal of inorganic salt by-products via filtration can be cumbersome. Furthermore, the final purification steps, such as solvent extraction and high-vacuum drying to remove trace impurities, add complexity and cost to the industrial process. mdpi.com
Batch vs. Continuous Flow : While traditional synthesis is performed in batch reactors, continuous flow microreactors are being explored for ionic liquid synthesis. kisti.re.kracs.org These systems can offer better temperature control, improved safety, and potentially higher purity products, which may enhance industrial feasibility. acs.org
Rigorous Purification Techniques and Criteria for Research-Grade Material
The presence of impurities, even at parts-per-million (ppm) levels, can significantly alter the physicochemical properties of ionic liquids, including their viscosity, density, and electrochemical window. amazonaws.com Therefore, rigorous purification is essential to obtain research-grade material.
The primary impurities encountered in the synthesis of this compound are unreacted starting materials, residual solvents, water, and, most critically, halide ions from the precursor. researchgate.netresearchgate.net
Residual Reactants and Solvents : Unreacted 1-methylimidazole and 1-bromooctane are typically volatile and can be removed by washing the ionic liquid with a non-polar solvent like diethyl ether or ethyl acetate, followed by drying under high vacuum. sci-hub.se Solvents used during the synthesis or purification are also removed under vacuum at elevated temperatures. researchgate.net
Halide Impurities : Halide contamination is a pervasive issue in ionic liquids prepared via metathesis. amazonaws.com Since this compound is generally hydrophobic, residual halide salts can be removed by washing the ionic liquid multiple times with deionized water. google.com The completeness of halide removal is often checked qualitatively with a silver nitrate (AgNO₃) test on the wash water; the absence of a silver halide precipitate indicates successful removal. solvomet.eugoogle.com For quantitative analysis, methods like ion chromatography are employed to determine the halide concentration, with research-grade ionic liquids typically requiring halide levels below 50 ppm. amazonaws.comresearchgate.net
Water Content : Due to the hygroscopic nature of many ionic liquids, water is a common impurity. It is typically removed by drying the sample under high vacuum (<<1 mbar) at an elevated temperature (e.g., 70-80°C) for an extended period (24-48 hours). researchgate.net The final water content is measured using Karl-Fischer titration. jrwb.de
Table 2: Purification Techniques and Purity Criteria for Research-Grade [OMIM][SCN]
| Impurity Type | Purification Method | Purity Assessment Method | Target Level (Research Grade) |
|---|---|---|---|
| Halide Ions (Cl⁻, Br⁻) | Repeated washing with deionized water. | Ion Chromatography, Silver Nitrate Test. amazonaws.comsolvomet.eu | < 50 ppm |
| Water | Drying under high vacuum at elevated temperature. | Karl-Fischer Titration. jrwb.de | < 100 ppm |
| Organic Reactants | Extraction with non-polar solvents (e.g., diethyl ether). | NMR Spectroscopy, Gas Chromatography (GC). sci-hub.sejrwb.de | Not detectable |
| Residual Solvents | Drying under high vacuum. | NMR Spectroscopy, Headspace-GC. jrwb.de | < 100 ppm |
| Color | Treatment with activated carbon or alumina. mdpi.com | Visual Inspection, UV-Vis Spectroscopy. | Colorless |
This is an interactive data table. You can sort and filter the data as needed.
2 Methodologies for Purity Verification in Ionic Liquids (e.g., spectroscopic, chromatographic, and titrimetric approaches)
The physicochemical properties and performance of ionic liquids (ILs), such as this compound, are significantly influenced by the presence of impurities. jrwb.de These impurities often originate from the synthesis process and can include unreacted starting materials (e.g., 1-methylimidazole, 1-octyl halides), by-products, water, and residual halide ions from anion exchange steps. researchgate.netsci-hub.se Therefore, rigorous purity assessment is crucial to ensure the reliability and reproducibility of data obtained from applications involving these materials. rsc.org A variety of analytical techniques are employed for the comprehensive characterization and quantification of impurities in ionic liquids.
Spectroscopic Approaches
Spectroscopic methods are invaluable for confirming the molecular structure of the ionic liquid and identifying organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for verifying the cationic structure of this compound. By analyzing the chemical shifts and integration of the proton signals, one can confirm the presence of the octyl and methyl groups and the integrity of the imidazolium ring. The absence of signals corresponding to starting materials, such as 1-methylimidazole, indicates a high level of purity. researchgate.net
Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups within the ionic liquid. For this compound, specific vibrational bands corresponding to the C-H bonds of the alkyl chains, the C=N and C-N stretching of the imidazolium ring, and the characteristic SCN⁻ anion stretch (typically around 2060 cm⁻¹) confirm the compound's identity. researchgate.netnih.gov
UV-Vis Spectroscopy : This technique can be used to quantify certain impurities, such as residual imidazole (B134444), which has a distinct UV absorbance. jrwb.de
Chromatographic Approaches
Chromatography offers powerful separation capabilities, allowing for the detection and quantification of a wide range of volatile and non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection is an effective method for quantifying non-volatile organic impurities like unreacted 1-methylimidazole. jrwb.de An isocratic method using an acetonitrile/water mobile phase can achieve good separation on a C8 column, with detection limits for imidazoles reported in the range of 10–20 mg/L. jrwb.de Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, allows for the simultaneous analysis of both the cation and anion components of the ionic liquid. sielc.com
Gas Chromatography (GC) : GC is primarily used to detect volatile or semi-volatile impurities. jrwb.de Headspace GC is particularly useful for identifying residual organic solvents (e.g., from purification steps) and volatile starting materials. jrwb.de The detection limits for volatile impurities can be as low as 0.01 mg/g. jrwb.de
Ion Chromatography (IC) : IC is a critical technique for quantifying anionic impurities, especially halides (Cl⁻, Br⁻), which are common residues from the synthesis of the imidazolium salt precursor. researchgate.netresearchgate.net Using a sodium carbonate/sodium bicarbonate eluent, IC can separate and quantify various halide ions with detection limits below 1 ppm. researchgate.net This method is essential as even trace amounts of halide impurities can significantly alter the electrochemical and physical properties of the ionic liquid. researchgate.net LC-MS methods have also been developed for the simultaneous analysis of the IL components and halide impurities in a single run. chromatographyonline.com
The table below summarizes common chromatographic techniques for ionic liquid purity analysis.
Interactive Table: Chromatographic Methods for Purity Verification
| Technique | Target Impurities | Typical Column | Mobile Phase/Conditions | Detection Limit | Reference |
|---|---|---|---|---|---|
| HPLC | 1-Methylimidazole | C8 Reversed-Phase | 30% Acetonitrile / Aqueous Phosphate Buffer (pH 7) | 10-20 mg/L | jrwb.de |
| Headspace GC | Volatile Organics | SE-54 (50 m x 3 µm) | 80 °C Equilibration | 0.01 mg/g | jrwb.de |
| Ion Chromatography | Halide Anions (Cl⁻, Br⁻) | AS 22 | Na₂CO₃/NaHCO₃ in Water/Acetonitrile | < 1 ppm | researchgate.net |
| LC-MS | IL Cations, Anions, Halides | Acclaim® Trinity™ P1 | Acetonitrile / Ammonium (B1175870) Acetate Gradient | Not specified | chromatographyonline.com |
Titrimetric Approaches
Titration methods are robust, cost-effective techniques for quantifying specific common impurities like water and halides. jrwb.de
Karl Fischer Titration : Due to the hygroscopic nature of many ionic liquids, determining the water content is essential. Karl Fischer titration is the standard method for this purpose, offering high accuracy and precision. researchgate.net The coulometric version of this technique is particularly suitable, requiring only a small sample size (0.05–0.1 mL) and capable of detecting water content down to microgram levels. jrwb.de
Volhard Titration : This classic argentometric titration method can be used to quantify halide impurities. researchgate.net It involves the precipitation of halide ions with a standard solution of silver nitrate. While effective, it is generally suitable for detecting relatively high impurity levels, typically around 1% wt. jrwb.de For lower concentrations, other methods like ion chromatography or ion-selective electrodes are preferred. jrwb.deresearchgate.net
Ion-Selective Electrodes (ISEs) : ISEs provide another means to determine halide concentrations, with lower detection limits than titration (e.g., approx. 1.8 ppm for chloride). However, their use requires careful, time-consuming calibration as the electrode's response can be influenced by the ionic liquid's cation. jrwb.de
The table below outlines key titrimetric and related methods.
Interactive Table: Titrimetric and Other Methods for Purity Verification
| Method | Target Impurity | Principle | Sample Size | Detection Limit | Reference |
|---|---|---|---|---|---|
| Karl Fischer Titration | Water | Coulometric Iodine Generation | 0.05 - 0.1 mL | 0.01 µg water | jrwb.de |
| Volhard Titration | Halides (Cl⁻, Br⁻) | Argentometric Titration | Not specified | ~1% wt. | jrwb.de |
| Ion-Selective Electrode | Halides (Cl⁻) | Potentiometry | Not specified | ~1.8 ppm | jrwb.de |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules, including ionic liquids. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 1-octyl-3-methylimidazolium thiocyanate (B1210189), ¹H and ¹³C NMR are fundamental for verifying the integrity of the cation's structure after synthesis.
Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of the 1-octyl-3-methylimidazolium cation. The spectrum provides distinct signals for each unique proton environment, and their chemical shifts, splitting patterns (multiplicity), and integration values are used for assignment.
Table 1: Representative ¹H NMR Spectral Data for the 1-octyl-3-methylimidazolium Cation (Data based on analogous compound [OMIM]Br in CDCl₃) rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.37 | s | N-CH-N (ring H at C2) |
| ~7.57 | s | N-CH=CH-N (ring H at C4 or C5) |
| ~7.41 | s | N-CH=CH-N (ring H at C5 or C4) |
| ~4.32 | t | N-CH₂ -(CH₂)₆CH₃ |
| ~4.14 | s | N-CH₃ |
| ~1.92 | p | N-CH₂-CH₂ -(CH₂)₅CH₃ |
| ~1.42-1.16 | m | N-(CH₂)₂-(CH₂)₅ -CH₃ |
| ~0.87 | t | N-(CH₂)₇-CH₃ |
s = singlet, t = triplet, p = pentet, m = multiplet
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the 1-octyl-3-methylimidazolium cation. Each carbon atom in a unique electronic environment gives a distinct signal, confirming the presence of the imidazolium (B1220033) ring and the octyl chain.
Similar to the proton NMR data, the ¹³C NMR data for [OMIM]Br can be used to predict the spectrum for [OMIM][SCN]. rsc.org The carbon atoms of the imidazolium ring resonate at lower field due to the influence of the adjacent nitrogen atoms. The thiocyanate anion (SCN⁻) would also exhibit a characteristic signal in the ¹³C NMR spectrum.
Table 2: Representative ¹³C NMR Spectral Data for the 1-octyl-3-methylimidazolium Cation and Thiocyanate Anion (Cation data based on analogous compound [OMIM]Br in CDCl₃; Anion data is a general expected range) rsc.org
| Chemical Shift (δ) ppm | Assignment |
| ~136.50 | N-C H-N (ring C2) |
| ~131 (approx.) | S-C ≡N |
| ~123.69 | N-C H=C H-N (ring C4 or C5) |
| ~121.91 | N-C H=C H-N (ring C5 or C4) |
| ~49.80 | N-CH₂ -(CH₂)₆CH₃ |
| ~36.50 | N-CH₃ |
| ~31.41 | Alkyl Chain Carbons |
| ~30.01 | Alkyl Chain Carbons |
| ~28.77 | Alkyl Chain Carbons |
| ~25.97 | Alkyl Chain Carbons |
| ~22.30 | Alkyl Chain Carbons |
| ~13.91 | N-(CH₂)₇-CH₃ |
For a more in-depth structural analysis, advanced multi-dimensional NMR techniques can be employed. While specific multi-dimensional NMR studies on 1-octyl-3-methylimidazolium thiocyanate were not found, research on analogous compounds like 1-octyl-3-methylimidazolium bromide ([OMIM]Br) highlights their utility. nih.gov
Techniques such as 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space interactions between protons. nih.gov For [OMIM]Br, ROESY data has shown correlations between protons in the polar imidazolium head and the apolar alkyl tail, as well as between non-neighboring alkyl groups. nih.gov This suggests a packed structure where the alkyl tails are not fully segregated into distinct hydrophobic domains, providing insights into the liquid-state organization of the ions. nih.gov Other techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for definitively assigning all proton and carbon signals by correlating connected nuclei.
Vibrational Spectroscopy for Probing Intermolecular Interactions and Bonding
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is highly sensitive to the functional groups within a molecule and the non-covalent interactions between ions. These methods are essential for characterizing the thiocyanate anion and its interactions with the imidazolium cation.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying functional groups. In this compound, IR spectroscopy can confirm the presence of both the imidazolium cation and the thiocyanate anion. nih.govresearchgate.net
The most prominent and diagnostic peak for the thiocyanate anion is the strong absorption band corresponding to the C≡N triple bond stretch, which typically appears in the 2050-2070 cm⁻¹ region. westmont.edu The C-H stretching vibrations of the alkyl chain and the imidazolium ring are observed in the 2800-3200 cm⁻¹ range. nih.gov Vibrations associated with the imidazolium ring structure (C-N and C-C stretching) appear in the fingerprint region below 1600 cm⁻¹. researchgate.net The position and shape of the C≡N stretching band can be sensitive to the local environment, providing information on ion pairing and solvation. nih.gov
Table 3: Key Infrared (IR) Absorption Bands for [OMIM][SCN] (Data based on analogous compound [BMIM]SCN and general knowledge of functional groups) nih.govresearchgate.netwestmont.edu
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3200-3100 | Imidazolium Ring C-H Stretch |
| ~2950-2850 | Alkyl Chain C-H Stretch |
| ~2056 | Thiocyanate (SCN⁻) C≡N Stretch |
| ~1570 | Imidazolium Ring C=N Stretch |
| ~1170 | Imidazolium Ring C-N Stretch |
| ~740 | C-S Stretch |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly useful for studying symmetric non-polar bonds and vibrations in condensed phases. For [OMIM][SCN], Raman spectroscopy provides detailed characterization of both the cation and the anion. westmont.eduresearchgate.net
A study on the closely related 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) provides a comprehensive assignment of its Raman spectrum. westmont.edu The C≡N stretch of the thiocyanate anion gives a very strong and sharp signal around 2056 cm⁻¹. westmont.edu The C-S stretching mode is also clearly identifiable, often appearing around 742 cm⁻¹. westmont.edu The imidazolium ring modes and the various C-H stretching and bending modes of the alkyl chain are also well-resolved. westmont.edu Raman spectroscopy is a powerful tool for studying conformational changes in the alkyl chain and the nature of ion-ion interactions in the liquid state. researchgate.net
Table 4: Key Raman Shifts and Vibrational Mode Assignments for [OMIM][SCN] (Data based on analogous compound [BMIM]SCN) westmont.edu
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~3175, 3100 | Imidazolium Ring C-H Stretch |
| ~2975, 2914, 2850 | Alkyl C-H Stretch |
| ~2056 | Thiocyanate (SCN⁻) C≡N Stretch |
| ~1420 | CH₂ Scissoring |
| ~1025 | Ring Breathing / C-N Stretch |
| ~742 | C-S Stretch / Out-of-plane Ring Bending |
| ~625 | Out-of-plane Ring Bending |
Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the composition of this compound. The compound consists of the 1-octyl-3-methylimidazolium cation ([OMIM]⁺) and the thiocyanate anion ([SCN]⁻).
The molecular formula for the entire compound is C₁₃H₂₃N₃S, yielding a molecular weight of approximately 253.40 g/mol . myskinrecipes.comguidechem.com In mass spectrometry, the components are typically observed as individual ions. The cation, 1-octyl-3-methylimidazolium (C₁₂H₂₃N₂⁺), has a calculated exact mass of 195.1856 Da. massbank.eunih.gov
Electrospray ionization (ESI) is a common method for analyzing ionic liquids. In ESI-MS, the [OMIM]⁺ cation is readily detected. Further analysis using tandem mass spectrometry (MS/MS) can elucidate the structure through fragmentation. High-energy collision-induced dissociation would likely lead to the cleavage of the octyl chain, producing characteristic fragment ions.
Table 1: Key Mass Spectrometry Data for this compound
| Analyte | Formula | Molecular Weight ( g/mol ) | Observed Ion (m/z) |
|---|---|---|---|
| This compound | C₁₃H₂₃N₃S | 253.40 myskinrecipes.comguidechem.com | N/A (Observed as separate ions) |
| 1-octyl-3-methylimidazolium cation | C₁₂H₂₃N₂⁺ | 195.32 nih.gov | 195.19 massbank.eu |
X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Determination
Studies on similar imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), show that they can form well-defined crystal structures, often with monoclinic systems. researchmap.jp For ionic liquids with longer alkyl chains like the octyl group in [OMIM]⁺, a key structural feature observed is nanostructural organization. researchmap.jpnist.gov This involves the segregation of the polar regions (imidazolium ring and anion) and nonpolar regions (alkyl chains) into distinct domains. Neutron and X-ray diffraction studies on 1-octyl-3-methylimidazolium chloride revealed peaks corresponding to inter-domain, inter-ionic, and inter-alkyl-chain correlations. nist.gov It is expected that [OMIM][SCN] would exhibit similar nanoscale ordering, with characteristic diffraction peaks indicating the spacing between these polar and nonpolar domains. A peak at a low scattering vector (q) would correspond to the larger-scale organization of the alkyl chain domains, while peaks at higher q values would relate to the shorter-range correlations between cations and anions. rsc.org
Microscopic Techniques for Morphological and Surface Characterization
Microscopic techniques are employed to visualize the surface and bulk morphology of materials.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. While often used for solid materials, SEM can be applied to characterize ionic liquids when they are immobilized or used in composites. For instance, SEM has been used to observe the surface morphology of materials like activated carbon after the degradation of related imidazolium ionic liquids. nih.gov In the context of [OMIM][SCN], SEM could be used to study its morphology when incorporated into polymer matrices, to characterize electrodes modified with the ionic liquid, or to examine any residue left after thermal decomposition.
Atomic Force Microscopy (AFM) offers even higher resolution than SEM, capable of imaging surfaces at the nanoscale. It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. AFM is particularly useful for studying the interfacial structure of ionic liquids on solid substrates. For [OMIM][SCN], AFM could be used to investigate the formation of ordered layers or domains at the solid-liquid interface, providing direct visual evidence of the supramolecular structures inferred from diffraction techniques.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. acs.org
A detailed XPS study on the closely related ionic liquid 1-butyl-3-methylimidazolium thiocyanate ([C4C1Im][SCN]) provides a strong basis for understanding the XPS spectrum of [OMIM][SCN]. nih.govnih.gov The primary difference would be the increased intensity of the C1s signal due to the longer octyl chain. XPS survey scans are used to identify all present elements and potential impurities. nih.gov High-resolution scans of individual elemental regions provide information on the chemical environment. nih.gov
Table 2: Expected Binding Energies in XPS for this compound (based on [C4C1Im][SCN] data)
| Element/Orbital | Expected Binding Energy (eV) | Origin/Comment |
|---|---|---|
| C 1s (Alkyl) | ~285.0 | Carbon atoms in the octyl chain. |
| C 1s (Imidazolium Ring) | ~286.5 - 287.5 | Carbon atoms within the imidazolium ring, shifted to higher energy due to bonding with nitrogen. |
| N 1s (Imidazolium Ring) | ~402.0 | Nitrogen atoms in the cation. nih.gov |
| N 1s (Anion) | ~398.5 | Nitrogen atom in the thiocyanate anion [SCN]⁻. nih.gov |
The distinct binding energies for the nitrogen atoms in the cation and anion allow for clear differentiation between the two species. The analysis confirms the presence of all expected elements and can verify the purity of the sample's surface. nih.gov
Theoretical and Computational Chemistry Approaches
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are essential for understanding the fundamental interactions between the 1-octyl-3-methylimidazolium cation and the thiocyanate (B1210189) anion. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometries, and interaction energies.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying ionic liquids due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in determining the most stable geometries of the [OMIM][SCN] ion pair and the energetics of their interaction. Studies on similar imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]), have shown that DFT can effectively model the electronic structure and the nature of cation-anion interactions. For instance, a combined experimental and computational study on [BMIM][SCN] using DFT demonstrated that initial-state effects, which relate to the ground-state electronic structure, are the primary contributors to the observed core-level binding energies in X-ray photoelectron spectroscopy (XPS). acs.org This suggests that DFT provides a reliable description of the charge distribution within the ion pair.
In a typical DFT study of an [OMIM][SCN] ion pair, various possible orientations of the cation and anion would be optimized to find the global minimum energy structure. Key interactions, such as the hydrogen bonding between the acidic protons of the imidazolium (B1220033) ring (especially the C2-H) and the nitrogen or sulfur atoms of the thiocyanate anion, would be characterized. The binding energy of the ion pair is a critical parameter obtained from these calculations, indicating the strength of the cation-anion interaction. For related imidazolium systems, these binding energies are significant, highlighting the strong electrostatic forces governing the ionic liquid's structure. researchgate.net
Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for investigating intermolecular forces. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer benchmark-quality data on interaction energies. For ionic liquids, ab initio molecular dynamics (AIMD) is particularly powerful as it allows for the study of the dynamic evolution of the system while treating the electronic structure quantum mechanically. researchgate.netnih.govresearchgate.net
A study on 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([EMIM][SCN]) using AIMD revealed the critical role of including dispersion corrections to accurately describe the liquid's structure and dynamics. morressier.com Neglecting these weak van der Waals forces resulted in an incorrect representation of specific cation-anion interactions and hydrogen-bonding dynamics. morressier.com When SO2 is dissolved in [EMIM][SCN], AIMD simulations have shown that both the cation and anion are crucial for solvation, with the thiocyanate anion forming adducts with SO2 and the cation creating a "cage" around it. researchgate.netnih.gov These findings underscore the complexity of interactions, which involve not just strong electrostatic forces and hydrogen bonds, but also weaker, non-covalent interactions that are well-captured by high-level ab initio methods. These insights are directly transferable to the [OMIM][SCN] system, where the longer octyl chain would introduce more significant dispersion interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Phenomena
Molecular dynamics (MD) simulations are a cornerstone of computational studies on ionic liquids, enabling the investigation of their dynamic properties and bulk behavior over time scales ranging from picoseconds to microseconds. nih.gov
The accuracy of classical MD simulations hinges on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. acs.orgresearchgate.netnih.gov Several force fields have been developed for imidazolium-based ionic liquids, with the OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) being a prominent example. A repository of OPLS-AA force field parameters for a wide range of ionic liquids is available, which includes parameters for both the 1-octyl-3-methylimidazolium cation ([OMIM]) and the thiocyanate ([SCN]) anion. github.com
These force fields are typically developed by fitting parameters to reproduce experimental data (like density and heat of vaporization) and/or high-level quantum chemical calculations. nih.gov For instance, a refined force field for the 1-alkyl-3-methylimidazolium cation series was developed by adjusting parameters to fit vibrational frequency data from experiments and ab initio calculations, as well as torsion energy profiles and ion pair interaction energies. nih.gov The validation of such force fields is crucial. For [OMIM][SCN], this would involve performing MD simulations using the available parameters and comparing the computed bulk properties, such as density and viscosity, with experimental values. researchgate.net Studies have shown that scaling the atomic charges in the force field can sometimes improve the prediction of dynamic properties like self-diffusion coefficients by implicitly accounting for electronic polarization effects. acs.orgresearchgate.netnih.gov
Table of OPLS-AA Force Field Availability for [OMIM][SCN]
| Ion | Cation ([OMIM]) | Anion ([SCN]) |
|---|---|---|
| Availability | Yes | Yes |
| Referenced Force Field | OPLS-2009IL | OPLS-2009IL |
| Source | Acevedo Lab GitHub Repository github.com | Acevedo Lab GitHub Repository github.com |
This table indicates the availability of OPLS-AA force field parameters for the constituent ions of 1-octyl-3-methylimidazolium thiocyanate.
MD simulations provide a direct route to calculating transport properties such as self-diffusion coefficients (D) and ion mobility. The self-diffusion coefficient is typically calculated from the mean square displacement (MSD) of the ions over time. These values are critical for understanding the fluidity and conductivity of the ionic liquid.
Illustrative Self-Diffusion Coefficients for a Related Ionic Liquid Series ([Cnmim]I) at 450 K
| Ionic Liquid | Cation Diffusion Coefficient (10⁻¹⁰ m²/s) | Anion Diffusion Coefficient (10⁻¹⁰ m²/s) |
|---|---|---|
| [C₄mim]I | 1.8 | 1.8 |
| [C₆mim]I | 1.3 | 1.3 |
| [C₈mim]I | 2.0 | 2.0 |
Data adapted from a molecular dynamics study on 1-alkyl-3-methyl-imidazolium iodides. nih.gov Note: These values are for a different anion and are presented for illustrative purposes to show trends.
Radial distribution functions (RDFs), denoted as g(r), are calculated from MD simulation trajectories to describe the local structure of the liquid. An RDF for a pair of atoms or molecular centers gives the probability of finding one particle at a certain distance (r) from another, relative to a uniform distribution.
For [OMIM][SCN], RDFs would reveal key structural features. The cation-anion RDF would show a sharp first peak at a short distance, corresponding to the contact ion pair, with subsequent peaks indicating further solvation shells. The positions and heights of these peaks provide detailed information about the average distances and coordination numbers of the ions. Studies on similar systems like [EMIM][SCN] and [BMIM][SCN] show that the anion preferentially interacts with the most acidic protons on the imidazolium ring. acs.orgresearchgate.netresearchgate.net The RDF between the C2-H proton of the imidazolium ring and the nitrogen atom of the thiocyanate anion would be of particular interest, as it quantifies the primary hydrogen bonding interaction.
Furthermore, RDFs between the cations can reveal information about the aggregation of the nonpolar octyl chains. In ionic liquids with long alkyl chains, such as [OMIM]⁺, these chains tend to segregate from the charged imidazolium rings, forming nonpolar domains. This nanostructuring would be evident in the cation-cation RDFs, which would show characteristic peaks corresponding to both the separation of the imidazolium rings and the packing of the octyl tails.
Thermodynamic Modeling and Prediction for Phase Equilibria and Mixture Behavior
Modeling the thermodynamic properties of mixtures containing [C8MIM][SCN] is essential for process design and engineering applications. researchgate.net Various models, ranging from group contribution methods to sophisticated equations of state, are employed to predict phase equilibria and other thermodynamic characteristics.
The Universal Functional Group Activity Coefficient (UNIFAC) model is a predictive method based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. researchgate.net The UNIFAC-IL model, an extension of the original, is specifically adapted for ionic liquids. researchgate.net In this framework, the ionic liquid is deconstructed into functional groups, and their interactions are used to calculate activity coefficients, which are crucial for describing phase equilibria. researchgate.netddbst.com
For this compound, the molecule is broken down into its fundamental groups. In some adaptations of the model for ionic liquids, the entire cation-anion skeleton, in this case, [MIM-SCN], is treated as a single functional group to better capture the core ionic interactions. researchgate.net The alkyl chain is then broken down into standard alkane groups.
Table 1: UNIFAC Group Breakdown for this compound ([C8MIM][SCN])
| Main Group | Subgroup | Symbol | Count | Rk (Volume Parameter) uea.ac.uk | Qk (Surface Area Parameter) uea.ac.uk |
| Imidazolium-Thiocyanate Core | [MIM][SCN] | IL-CORE | 1 | Parameter specific to IL model | Parameter specific to IL model |
| Alkane | Methylene (B1212753) (in octyl chain) | CH2 | 7 | 0.6744 | 0.540 |
| Alkane | Methyl (end of octyl chain) | CH3 | 1 | 0.9011 | 0.848 |
| Alkane | Methyl (on imidazolium) | CH3 | 1 | 0.9011 | 0.848 |
Note: The Rk and Qk parameters for the core IL group are determined by fitting to extensive experimental phase equilibrium data and are specific to the particular UNIFAC-IL parameterization used.
This group contribution approach has been successfully used to predict multi-component phase equilibria, such as vapor-liquid or liquid-liquid equilibria, with a high degree of accuracy. researchgate.net
Equation of state (EoS) models provide a more comprehensive thermodynamic description of fluids over a wide range of temperatures and pressures.
The Non-Random Two-Liquid (NRTL) model is a widely used activity coefficient model for correlating and predicting phase equilibria in liquid mixtures. It accounts for the non-random distribution of molecules in a mixture, which is particularly relevant for complex systems involving ionic liquids. The model relies on binary interaction parameters that are typically regressed from experimental data. For aqueous blends of ionic liquids, NRTL has been used to estimate these parameters across various temperatures, pressures, and concentrations. nih.gov
The electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT) is a more advanced EoS that has been successfully applied to ionic liquids. researchgate.netdiva-portal.org A key strategy in applying ePC-SAFT to ionic liquids is to consider the compound as fully dissociated into its constituent cation ([C8MIM]⁺) and anion ([SCN]⁻). researchgate.net Each ion is modeled as a distinct, non-spherical entity with defined repulsive, dispersive, and Coulombic forces. researchgate.net
The modeling process involves:
Parameterization: Pure component parameters for each ion (segment number, segment diameter, and dispersion energy) are determined by fitting the model to reliable experimental density data of various pure ionic liquids over a range of temperatures and pressures. researchgate.net
Prediction: Once parameterized, the model can be used to quantitatively predict the density of pure ILs at conditions extending far beyond the original data, such as high temperatures (up to 473 K) and pressures (up to 3000 bar). researchgate.net
Mixture Behavior: The model can predict the solubility of gases like CO₂ and CH₄ in the ionic liquid without additional binary interaction parameters. researchgate.net It can also be used to calculate second-order thermodynamic properties such as heat capacities, speeds of sound, and isothermal compressibilities. diva-portal.org
Table 2: Summary of the ePC-SAFT Modeling Approach for Imidazolium-Based Ionic Liquids
| Modeling Step | Description | Key Outcome |
| Ion-Based Strategy | The ionic liquid is treated as fully dissociated into cations and anions. researchgate.net | Accurate representation of ionic interactions. |
| Parameter Fitting | Ion-specific parameters are fitted to experimental pure component density data. researchgate.net | A robust set of transferable parameters for the [C8MIM]⁺ and [SCN]⁻ ions. |
| Property Prediction | The parameterized model is used to calculate various thermodynamic properties. | Quantitative prediction of density, gas solubilities, and second-order derivative properties (e.g., heat capacity, speed of sound). researchgate.netdiva-portal.org |
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemical calculations with statistical thermodynamics. nih.gov It is particularly valuable for predicting the thermodynamic properties and phase behavior of liquid mixtures, including those containing ionic liquids, without requiring experimental data for parameterization. urjc.esakademiabaru.com
The COSMO-RS methodology involves generating a "σ-profile" for each molecule, which is a histogram of its surface charge polarity. nih.gov By comparing the σ-profiles of the solute and solvent molecules, the model can predict thermodynamic properties such as activity coefficients, solubility, and free energy of solvation. nih.govurjc.es
For ionic liquids, COSMO-RS can be used to:
Predict Gas Solubility: It has been successfully applied to predict CO₂ solubility in various ionic liquids. nih.govscm.com
Screen Solvents: By calculating the activity coefficient of a solute at infinite dilution in different ionic liquids, COSMO-RS can effectively screen for the best solvent for a specific application, such as extraction. akademiabaru.com A lower activity coefficient signifies stronger favorable interactions between the solvent and solute. akademiabaru.com
Understand Interactions: The model provides insight into the molecular interactions (misfit, hydrogen bonding, and van der Waals forces) that govern the thermodynamic behavior of the system. urjc.es
In Silico Design and Prediction of Task-Specific Derivatives and Their Behavior
In silico (computational) design is a modern approach to developing new molecules with optimized properties for specific tasks, thereby accelerating the discovery process. For ionic liquids, this involves designing derivatives of a parent compound like [C8MIM][SCN] by modifying the cation or anion to enhance performance in applications such as separations, catalysis, or as active pharmaceutical ingredients. tbzmed.ac.ir
A key strategy is Computer-Aided Ionic Liquid Design (CAILD) , which integrates thermodynamic models like UNIFAC or COSMO-RS with optimization algorithms. researchgate.net This allows for the systematic screening of a vast number of potential ionic liquid structures to identify candidates with desired properties, such as high selectivity and capacity in an extraction process. researchgate.net
A powerful example of this approach is the use of COSMO-RS for screening potential ionic liquids for the extraction of high-value compounds. akademiabaru.com For instance, to design an optimal ionic liquid based on the 1-octyl-3-methylimidazolium ([OMIM]⁺) cation for the extraction of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), COSMO-RS can be used to predict the activity coefficients of EPA and DHA in [OMIM]⁺ paired with a wide variety of different anions. akademiabaru.com The anion that results in the lowest activity coefficient is predicted to be the most effective for the extraction task. akademiabaru.com
Table 3: Example of COSMO-RS Screening Data for Task-Specific IL Design: Predicted Activity Coefficients (ln γ∞) for EPA and DHA in [OMIM]⁺-Based ILs with Various Anions
| Anion | Predicted ln(γ∞) for EPA in [OMIM][Anion] | Predicted ln(γ∞) for DHA in [OMIM][Anion] |
| Benzoate | 0.85 | 0.90 |
| Toluene-4-sulfonate | 1.15 | 1.20 |
| Dicyanamide (B8802431) (DCN) | 1.40 | 1.45 |
| Octyl-SO₄ | 1.60 | 1.62 |
| Trifluoromethanesulfonate (OTF) | 1.75 | 1.80 |
| Bis(trifluoromethylsulfonyl)imide (TF₂N) | 1.85 | 1.90 |
| Hexafluorophosphate (PF₆) | 2.10 | 2.15 |
| Tetrafluoroborate (B81430) (BF₄) | 2.20 | 2.25 |
| Data is illustrative, based on trends reported for screening studies. akademiabaru.com Lower values indicate higher predicted solubility and better extraction performance. |
This in silico screening process allows researchers to focus experimental efforts on the most promising candidates, significantly reducing the time and resources required to develop new, task-specific ionic liquids based on the 1-octyl-3-methylimidazolium scaffold.
Interactions and Solvation Behavior in Complex Chemical Systems
Solute–Solvent Interactions and Solvation Dynamics
The manner in which 1-octyl-3-methylimidazolium thiocyanate (B1210189) interacts with dissolved species and the subsequent dynamics of the solvation process are critical to its function as a solvent. These interactions are governed by the unique combination of the bulky, asymmetric 1-octyl-3-methylimidazolium cation and the strongly coordinating thiocyanate anion.
Spectroscopic techniques are powerful tools for probing the microenvironment and polarity of ionic liquids. For instance, studies on similar imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), have utilized fluorescent probes like coumarin (B35378) 153 (C153) to investigate solvation dynamics. psu.edu These studies reveal that the solvation response functions are often bimodal, consisting of a rapid subpicosecond component followed by a much slower, broadly distributed component that can extend over picoseconds to nanoseconds. psu.edu This complex dynamic behavior is attributed to the multifaceted relaxation processes within the structured ionic liquid environment.
In the context of biomolecules, optical spectroscopy has been employed to study the interaction between proteins and the thiocyanate ion in aqueous solutions of 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]). nih.govresearchgate.net Research has shown that the addition of [BMIM][SCN] can induce protein aggregation by promoting the formation of intermolecular β-sheet structures. nih.govresearchgate.net The extent of this aggregation is correlated with the lysine (B10760008) content of the proteins, suggesting a significant attractive interaction between the thiocyanate anions and the ammonium (B1175870) groups on the lysine side chains. nih.govresearchgate.net This specific interaction can inhibit protein aggregation due to the formation of intermolecular β-sheets. nih.gov
The environment provided by 1-octyl-3-methylimidazolium thiocyanate can significantly influence the kinetics of chemical reactions. Thiocyanate-based ionic liquids have been shown to act not just as solvents, but also as reagents and catalysts in various organic transformations. For example, 1-methylimidazolium (B8483265) thiocyanate has been effectively used for the ring-opening of donor-acceptor cyclopropanes. nih.gov In these reactions, the ionic liquid serves a triple role: as a regenerable reaction medium, a Brønsted acid to induce the transformation, and a source of the nucleophilic thiocyanate anion. nih.govresearchgate.net The ambident nature of the thiocyanate ion allows for unusual reaction pathways, such as the nitrogen atom attacking the electrophilic center of the cyclopropane (B1198618) ring, leading to the formation of pyrrolidine-2-thiones. nih.gov The reaction's chemoselectivity can be finely tuned by adjusting the properties of the protic ionic liquid. nih.gov
Phase Equilibria and Ternary System Analysis
The phase behavior of this compound with other components is fundamental to its application in separation processes like liquid-liquid extraction and extractive distillation.
The liquid-liquid equilibrium (LLE) of ternary systems containing [OMIM][SCN] has been extensively studied to assess its potential as a solvent for extraction. Experimental data for ternary systems of {aromatic (ethyl benzene (B151609) or p-xylene) + alkane (hexane, heptane, or octane) + [OMIM][SCN]} at 298.15 K have demonstrated its suitability for separating aromatics from alkanes. researchgate.net The selectivity values in these systems are consistently greater than unity, indicating effective separation. researchgate.net
Further studies have explored the use of [OMIM][SCN] for the removal of thiophene (B33073) from aliphatic hydrocarbons. researchgate.net When comparing with 1-hexyl-3-methylimidazolium (B1224943) thiocyanate ([HMIM][SCN]), it was found that the ionic liquid with the shorter alkyl chain cation ([HMIM][SCN]) exhibited higher selectivity, while [OMIM][SCN] showed a greater solute distribution coefficient. researchgate.net The reliability of these LLE data is often confirmed using Othmer–Tobias and Hand equations, and the experimental results can be accurately correlated with thermodynamic models like the Non-Random Two-Liquid (NRTL) model. researchgate.net
Interactive Table: Liquid-Liquid Equilibrium Selectivity of [OMIM][SCN] for Aromatic/Alkane Separation
| Aromatic Component | Alkane Component | Selectivity (S) | Reference |
|---|---|---|---|
| Ethyl Benzene | Hexane (B92381) | >1 | researchgate.net |
| Ethyl Benzene | Heptane | >1 | researchgate.net |
| Ethyl Benzene | Octane | >1 | researchgate.net |
| p-Xylene | Hexane | >1 | researchgate.net |
| p-Xylene | Heptane | >1 | researchgate.net |
| p-Xylene | Octane | >1 | researchgate.net |
Vapor-liquid equilibrium (VLE) data are crucial for designing distillation processes. An experimental study on the isobaric VLE for the ternary system of acetone (B3395972) + methanol (B129727) + [OMIM][SCN] at 100 kPa revealed that even a small mole fraction of the ionic liquid (0.027) is sufficient to break the azeotrope. researchgate.net This effect is attributed to the strong and specific interactions between the ionic liquid and both acetone and methanol. researchgate.net The experimental VLE data for such ternary systems, as well as the corresponding binary systems containing the ionic liquid, can be well-represented by the NRTL model. researchgate.net The significant improvement in the separation factor of mixtures like hexane + benzene and hexane + cyclohexane (B81311) with [OMIM][SCN] as an entrainer further highlights its potential in enhancing separation processes. researchgate.net
Interactive Table: Effect of [OMIM][SCN] on Azeotropic Systems
| System | Pressure (kPa) | IL Mole Fraction | Observation | Reference |
|---|---|---|---|---|
| Acetone + Methanol + [OMIM][SCN] | 100 | 0.027 | Azeotrope broken | researchgate.net |
Interionic and Ion-Molecule Interactions within the Pure Ionic Liquid and its Mixtures
The macroscopic properties of this compound are a direct consequence of the molecular-level interactions between its constituent ions and with other molecules when in a mixture. Both experimental and theoretical methods have been employed to elucidate these interactions.
Investigations into the structure of similar ionic liquids, such as 1-octyl-3-methylimidazolium chloride ([C8mim]Cl), using neutron diffraction have revealed a hierarchical structure. nist.govresearchgate.net This structure is characterized by peaks corresponding to inter-domain, inter-ionic, and inter-alkyl-chain correlations. nist.gov The packing of the alkyl chains becomes more compact, and the domains become more defined and larger as the temperature decreases. nist.gov
Theoretical studies using Density Functional Theory (DFT) on other 1-octyl-3-methylimidazolium-based ionic liquids have provided insights into the noncovalent interactions. researchgate.net These studies analyze the electron density to reveal hydrogen bonding, van der Waals interactions, and steric effects that govern the relationship between the cation and anion. researchgate.net In mixtures, such as with propylene (B89431) carbonate, DFT calculations have shown that the addition of the molecular solvent can weaken the interaction between the imidazolium (B1220033) cation and the thiocyanate anion, while enhancing hydrogen bonding between the cation and the solvent molecule. researchgate.net Ab initio molecular dynamics simulations on the solvation of sulfur dioxide in 1-ethyl-3-methylimidazolium (B1214524) thiocyanate have shown that both the cation and the anion play a crucial role. nih.gov The thiocyanate anion tends to form an adduct with SO2, while the cation creates a "cage" around the SO2 molecule through weak interactions involving its alkyl hydrogen atoms and the π-system of the imidazolium ring. nih.gov
Hydrogen Bonding Interactions and Their Influence on Structure and Dynamics
Hydrogen bonding is a critical factor in determining the microscopic structure and macroscopic properties of imidazolium-based ionic liquids. In [OMIM][SCN], these interactions are not limited to the acidic protons on the imidazolium ring. The hydrogen atoms on the octyl chain and the methyl group also participate in weaker, yet significant, hydrogen bonds. nih.govnih.gov The thiocyanate anion (SCN⁻) is an ambident nucleophile and can act as a hydrogen bond acceptor through both its sulfur and nitrogen atoms. nih.govnih.gov
Studies on similar imidazolium thiocyanate systems reveal that the anion plays a crucial role in the solvation of other molecules. For instance, in the solvation of sulfur dioxide (SO₂), the thiocyanate anion forms a direct adduct with the SO₂ molecule, while the imidazolium cations create a "cage" around it. nih.gov This caging effect is facilitated by weak hydrogen bonds donated by the alkyl hydrogen atoms and interactions with the π-system of the imidazolium ring. nih.gov This indicates that the entire cation, not just the ring protons, is involved in creating a structured solvation shell.
The nature of these interactions directly influences the structure and dynamics of the system. In solutions, [OMIM][SCN] has been shown to exhibit strong interactions with polar solvents like propylene carbonate (PC) and N-methyl-2-pyrrolidone. nih.govresearchgate.net These strong solute-solvent interactions are more significant than those observed for imidazolium ILs with shorter alkyl chains, suggesting the octyl group plays a substantial role. nih.gov The presence of charged solutes can induce a pronounced, long-range ordering effect on the surrounding ionic liquid ions, creating distinct solvation shells that extend beyond the immediate vicinity of the solute. semanticscholar.org This ordering is primarily driven by electrostatic interactions. semanticscholar.org
Research on the interaction between 1-butyl-3-methylimidazolium thiocyanate ([bmim][SCN]) and proteins in aqueous solutions further highlights the role of the thiocyanate anion. nih.gov The SCN⁻ ion exhibits an attractive interaction with the positively charged amino groups (NH₃⁺) of lysine residues on the protein surface. nih.gov This specific hydrogen bonding interaction can influence larger-scale processes like protein aggregation. nih.gov
| Interacting Species | Type of Interaction | Influence on System | Reference |
|---|---|---|---|
| Imidazolium Cation (Ring/Alkyl H) ↔ SCN⁻ Anion | Hydrogen Bonding | Forms primary ion pairing and contributes to the liquid's structural network. | nih.govnih.gov |
| Imidazolium Cation ↔ Solute (e.g., SO₂) | Weak H-bonds, π-system interactions | Creates a "solvation cage" around the solute, influencing solubility. | nih.gov |
| SCN⁻ Anion ↔ Solute (e.g., SO₂, Protein Lysine) | Adduct formation, Hydrogen Bonding | Forms specific complexes with solutes, affecting their chemical behavior and processes like aggregation. | nih.govnih.gov |
| [OMIM][SCN] ↔ Polar Solvent (e.g., Propylene Carbonate) | Strong Solute-Solvent Interactions | Governs solvation and thermodynamic properties of the mixture. | nih.govresearchgate.net |
Effects of Water Content on Ionic Liquid Behavior
The presence of water, even in small amounts, can significantly alter the physicochemical properties of ionic liquids. researchgate.net For systems involving 1-alkyl-3-methylimidazolium thiocyanate, water has a notable impact on properties such as viscosity and density. researchgate.net
Studies on the closely related 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) show that it is completely miscible with water in the liquid phase over a wide temperature range. researchgate.net The mixing process, however, is complex. The excess molar volumes for aqueous solutions of [EMIM][SCN] are positive, and the viscosity deviations from ideal behavior are negative. researchgate.netresearchgate.net This suggests that mixing the ionic liquid with water disrupts the organized, nano-scale structure of the pure IL, leading to a less compact and more disordered system. researchgate.net
The energetic analysis of these aqueous systems reveals that the interactions are complex. A detailed inspection of the energetic functions for aqueous [EMIM][SCN] solutions indicates that the thiocyanate anion is more hydrophilic than some other common IL anions but slightly less hydrophilic than the dicyanamide (B8802431) anion. researchgate.net The presence of water can affect the hydrogen-bonding network, introducing water-ion and water-water interactions that compete with the inherent ion-ion interactions of the ionic liquid. This disruption can lead to significant changes in the bulk properties of the mixture. For example, the viscosity of ionic liquids is known to be highly sensitive to water content. researchgate.net
| Property | Observed Effect upon Water Addition | Underlying Reason | Reference |
|---|---|---|---|
| Miscibility | Complete miscibility with water. | Favorable interactions between water and the ionic liquid ions. | researchgate.net |
| Excess Molar Volume (VE) | Positive values. | Disruption of the IL's packing efficiency; less compact structure upon mixing. | researchgate.netresearchgate.net |
| Viscosity Deviation (Δη) | Negative values. | Breakdown of the extensive ion-ion hydrogen bonding network, leading to increased fluidity. | researchgate.net |
| Nanostructure | Disorganization of nano-scale structures. | Introduction of competing hydrogen bonds from water molecules disrupts the IL's inherent order. | researchgate.net |
Applications and Functional Performance in Advanced Chemical Processes
Role in Separation and Extraction Technologies
The tunable properties of [Omim][SCN], such as its negligible vapor pressure, thermal stability, and high solvation capability, make it a promising alternative to traditional volatile organic compounds in a range of separation and extraction processes.
Extractive Desulfurization of Model and Real Fuels
Ionic liquids (ILs) are recognized as effective solvents for extractive desulfurization (EDS) due to their ability to interact favorably with sulfur-containing aromatic compounds. Research has shown that 1-octyl-3-methylimidazolium thiocyanate (B1210189) can be employed as a solvent to remove thiophenic compounds from aliphatic hydrocarbons, which serve as model fuel systems. researchgate.net The extraction mechanism is often attributed to the π-π interactions between the imidazolium (B1220033) ring of the cation and the aromatic ring of the sulfur compound. researchgate.nettees.ac.uk In the case of thiocyanate-based ILs, the anion may also contribute to the extraction efficiency. Studies comparing imidazolium-based ILs with varying alkyl chain lengths have found that while shorter chains can sometimes lead to higher selectivity, they may result in lower distribution coefficients. researchgate.net The performance of [Omim][SCN] is part of a broader investigation into fluorine-free, lower-toxicity ILs for cleaner fuel production. researchgate.net
Separation of Aromatic/Aliphatic Hydrocarbon Mixtures
The separation of aromatic and aliphatic hydrocarbons is a critical and energy-intensive process in the petrochemical industry. researchgate.net Ionic liquids like [Omim][SCN] have been demonstrated as effective solvents for the liquid-liquid extraction of aromatics from these mixtures. The high selectivity of [Omim][SCN] for aromatic compounds stems from the favorable interactions between the electron-rich aromatic ring of the solute and the π-system of the imidazolium cation.
Experimental studies on liquid-liquid equilibria (LLE) have been conducted for ternary systems comprising [Omim][SCN], an aromatic compound (such as p-xylene or ethyl benzene), and an aliphatic compound (such as hexane (B92381), heptane, or octane). researchgate.net The results consistently show high selectivity values, indicating the suitability of [Omim][SCN] as a solvent for this separation. researchgate.net The performance of an extraction solvent is typically evaluated by its selectivity (S) and the solute distribution coefficient (β). A higher selectivity leads to a purer product, while a higher distribution coefficient requires a lower solvent-to-feed ratio. utwente.nl
| Aromatic Compound | Aliphatic Compound | Selectivity (S) |
|---|---|---|
| p-Xylene | Hexane | >1 |
| p-Xylene | Heptane | >1 |
| p-Xylene | Octane | >1 |
| Ethyl Benzene (B151609) | Hexane | >1 |
| Ethyl Benzene | Heptane | >1 |
| Ethyl Benzene | Octane | >1 |
This table is based on findings that the selectivity values calculated from experimental data are greater than unity, indicating the suitability of the ionic liquid as a solvent. Specific numerical values beyond this qualitative assessment were not provided in the source material. researchgate.net
Liquid–Liquid Extraction of Metal Ions
Ionic liquids are increasingly being explored for the extraction and separation of metal ions from aqueous solutions, offering an alternative to conventional solvent extraction systems that use volatile and often toxic organic diluents. mdpi.comresearchgate.net The mechanism of extraction can involve ion exchange, solvation, or chelation, depending on the nature of the ionic liquid and the metal species.
In systems involving 1-octyl-3-methylimidazolium thiocyanate, the thiocyanate anion ([SCN]⁻) can play a direct role in the extraction process. The [SCN]⁻ anion is a well-known complexing agent (ligand) for a wide range of metals, including heavy metals and rare earth elements. It can form anionic metal-thiocyanate complexes (e.g., [M(SCN)ₓ]ⁿ⁻) in the aqueous phase, which are then extracted into the ionic liquid phase via an anion-exchange mechanism with the IL's original anion. Research on other imidazolium-based systems has demonstrated the extraction of lanthanides through the formation of complexes such as [Ln(NCS)ₓ(H₂O)y]³⁻ˣ, highlighting the role of the thiocyanate ion in enhancing the metal's solubility in the ionic liquid phase. researchgate.net The long octyl chain on the imidazolium cation enhances the hydrophobicity of the ionic liquid, which is crucial for forming a stable two-phase system with aqueous solutions and minimizing solvent loss. scispace.com
Gas Absorption and Capture Systems
The capture of acidic gases like carbon dioxide (CO₂) and sulfur dioxide (SO₂) is a critical aspect of industrial flue gas treatment. Ionic liquids are considered promising absorbents due to their negligible vapor pressure, which prevents atmospheric contamination, and their high capacity for dissolving gases. The absorption mechanism in ILs can be either physical (physisorption) or chemical (chemisorption), largely depending on the nature of the anion.
While specific data for [Omim][SCN] is limited, extensive research on the closely related 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([EMIM][SCN]) provides significant insight. The thiocyanate anion is effective for SO₂ capture, primarily through strong charge-transfer interactions between the sulfur atom of SO₂ and the anion. nottingham.ac.uk Studies have shown that [EMIM][SCN] exhibits high SO₂ absorption capacity. nottingham.ac.ukresearchgate.net For instance, mixtures of [EMIM][Cl] and [EMIM][SCN] were found to be highly efficient, with one mixture capturing 0.50 grams of SO₂ per gram of solvent at 20 °C and 0.10 atm. nottingham.ac.uk
In flue gas streams containing both CO₂ and SO₂, ionic liquids often exhibit preferential absorption of SO₂. semanticscholar.orgfao.org SO₂ is a stronger Lewis acid than CO₂ and interacts more strongly with the basic anions of the ionic liquid. This competitive absorption means that the presence of SO₂ can significantly reduce the CO₂ absorption capacity of an IL. semanticscholar.orgfao.org Therefore, [Omim][SCN] is expected to be a highly effective absorbent for SO₂, though its performance for CO₂ capture would be diminished in mixed gas streams.
| Ionic Liquid System | Temperature | Pressure | Absorption Capacity (g SO₂ / g solvent) |
|---|---|---|---|
| [EMIM][Cl]–[EMIM][SCN] (1:1) | 20 °C | 0.10 atm | 0.50 |
| [EMIM][Cl]–[EMIM][SCN] (1:1) | 20 °C | 1960 ppm (low partial pressure) | 0.11 |
Data based on the performance of the closely related 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) mixed with [EMIM][Cl]. nottingham.ac.uk
Electrolyte Applications in Electrochemical Devices
The inherent ionic conductivity, wide electrochemical stability window, and non-flammability of ionic liquids make them attractive candidates for electrolytes in various electrochemical devices, including capacitors and batteries.
Performance as Electrolyte in Energy Storage Systems
The performance of an electrolyte in an energy storage device like an electrochemical double-layer capacitor (EDLC), or supercapacitor, is critically dependent on properties such as ionic conductivity, viscosity, and electrochemical stability window (ESW). scienceopen.com High ionic conductivity ensures rapid charge and discharge rates, while low viscosity facilitates ion mobility. A wide ESW allows for higher operating voltages, which significantly increases the energy density of the device (Energy ∝ Voltage²).
Research on 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]) has demonstrated its potential as a supercapacitor electrolyte, noting its exceptionally high conductivity and low viscosity compared to other common ionic liquids. researchgate.net Imidazolium ILs with cyano-based anions can exhibit ionic conductivities around 2.0 × 10⁻² S·cm⁻¹ and electrochemical windows of approximately 3.0 V at 25°C. researchgate.net
For this compound ([Omim][SCN]), the longer octyl chain compared to the ethyl chain in [EMIM][SCN] is expected to have a significant impact on its physical properties. Generally, increasing the alkyl chain length on the imidazolium cation leads to:
Increased Viscosity: The longer chain increases van der Waals forces between the cations, hindering their movement and thus increasing the bulk viscosity. researchgate.net
Decreased Ionic Conductivity: As conductivity is inversely related to viscosity, the higher viscosity of [Omim][SCN] would lead to lower ionic conductivity compared to [EMIM][SCN]. iolitec.de
While this would result in a lower power density compared to devices using its short-chain analogue, the fundamental electrochemical stability imparted by the imidazolium cation and thiocyanate anion would be largely retained. Therefore, [Omim][SCN] could be considered for applications where high energy density and safety are prioritized over extremely high charge-discharge rates.
| Ionic Liquid | Alkyl Chain | Viscosity (cP) | Ionic Conductivity (mS/cm) | Expected Impact on Supercapacitor |
|---|---|---|---|---|
| [EMIM][SCN] | Ethyl (-C₂H₅) | ~24 | High (~20) | High Power Density |
| [Omim][SCN] | Octyl (-C₈H₁₇) | Higher than [EMIM][SCN] | Lower than [EMIM][SCN] | Lower Power Density, Safety Benefits |
Values for [EMIM][SCN] are based on reported experimental data. researchgate.netiolitec.de Properties for [Omim][SCN] are projected based on established structure-property relationships. researchgate.net
Electrochemical Window and Stability Investigations
The electrochemical window (EW) is a critical parameter for electrolytes, defining the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. For this compound, ([C8MIM][SCN]), its electrochemical stability is a key feature for its application in electrochemical devices.
The stability of the 1-octyl-3-methylimidazolium cation against reduction and the thiocyanate anion against oxidation dictate the limits of the electrochemical window. The cathodic limit is set by the reduction of the imidazolium ring, while the anodic limit is determined by the oxidation of the thiocyanate anion. Pure 1-alkyl-3-methylimidazolium ionic liquids with various cyano-based anions typically exhibit electrochemical windows of about 3.0 V at 25°C. researchgate.net Experimental studies have suggested that among several cyano-based anions, the thiocyanate anion contributes to the widest electrochemical window, making it a promising candidate for applications such as electrochemical double-layer capacitors. researchgate.net
| Ionic Liquid | Anion | Electrochemical Window (V) | Reference Compound |
|---|---|---|---|
| 1-alkyl-3-methylimidazolium thiocyanate | [SCN]⁻ | ~3.0 | Yes |
| 1-alkyl-3-methylimidazolium dicyanamide (B8802431) | [N(CN)₂]⁻ | - | No |
| 1-alkyl-3-methylimidazolium tricyanomethanide | [C(CN)₃]⁻ | - | No |
| 1-alkyl-3-methylimidazolium hexafluorophosphate | [PF₆]⁻ | ~4.1 - 4.9 | No |
| 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [TFSI]⁻ | ~3.7 - 4.3 | No |
Ion Diffusion and Charge Transport Mechanisms
Studies on 1-octyl-3-methylimidazolium triflate ([omimTf]), which shares the same cation, reveal that mass and charge transport are influenced by strong Coulombic interactions. nih.gov The temperature dependence of transport properties like conductivity and fluidity in these systems can be described by an Arrhenius-like form that also incorporates a dipole density dependence. nih.gov The activation energies for conductivity and fluidity in these ionic liquids are substantially higher than those for typical aprotic organic liquids, a consequence of the strong ionic interactions. nih.gov
For the ethyl analogue, 1-ethyl-3-methylimidazolium thiocyanate ([EMIM][SCN]), investigations into its charge transport and glassy dynamics have been conducted over a wide range of frequencies and temperatures. nih.gov The DC conductivity in this system correlates well with the Barton-Nakajima-Namikawa relation. nih.gov The interplay between the ionic conductivity and the diffusion of dissolved species, such as CO2, can be monitored, indicating that chemical changes at the molecular level affect the charge transport mechanism. nih.gov The conductivity of pure [EMIM][SCN] is notably high, around 20.2 mS/cm. The longer octyl chain in [C8MIM][SCN] would be expected to increase viscosity and decrease ionic conductivity compared to its ethyl counterpart due to increased van der Waals interactions and mass.
| Ionic Liquid | Property | Value | Temperature |
|---|---|---|---|
| 1-ethyl-3-methylimidazolium thiocyanate | Ionic Conductivity | ~20.2 mS/cm | 20°C |
| 1-octyl-3-methylimidazolium triflate | Activation Energy for Conductivity | 49.9 ± 0.5 kJ/mol | - |
| 1-octyl-3-methylimidazolium triflate | Activation Energy for Fluidity | 43.5 ± 0.7 kJ/mol | - |
Applications in Electrodeposition and Electrosynthesis
Ionic liquids are increasingly recognized as superior media for the electrodeposition of metals and alloys due to their wide electrochemical windows, high ionic conductivity, and ability to dissolve a variety of metal salts. mdpi.com this compound, with its favorable electrochemical properties, is a potential candidate for such applications.
The process of electrodeposition in ionic liquids involves the mass transport of a solvated metal ion from the bulk solution to the cathode, followed by its reduction and deposition onto the substrate. mdpi.com The nature of the ionic liquid, including the cation, anion, and any additives, can significantly influence the morphology, purity, and properties of the deposited material. For example, the use of 1-octyl-3-methylimidazolium bromide has been noted in the context of silver (Ag) electrodeposition. mdpi.com
While specific studies on the electrodeposition from this compound are not widely reported, research on similar systems provides strong evidence of its potential. For instance, metallic iron has been successfully electrodeposited from a hydrophilic ionic liquid, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate. nih.gov The electrochemical reduction of the metal ion in these systems is typically an irreversible, diffusion-controlled process. nih.gov The unique environment of the ionic liquid can be leveraged to control the size, shape, and morphology of the electrodeposited material, enabling the formation of nanoparticles and compact layers. nih.gov The thiocyanate anion itself can also play a role, potentially acting as a complexing agent that can modify the reduction potential of metal ions and influence the deposition process.
Catalytic Medium in Organic Synthesis and Transformations
Homogeneous and Heterogeneous Catalysis Facilitated by this compound
Imidazolium-based ionic liquids are versatile solvents and catalysts for a wide range of organic reactions. This compound can function in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the ionic liquid can act as the solvent and catalyst simultaneously, dissolving reactants and stabilizing catalytic intermediates.
Research on the related protic ionic liquid, 1-methylimidazolium (B8483265) thiocyanate, demonstrates its triple role as a regenerable solvent, a Brønsted acid catalyst, and a source of the thiocyanate nucleophile. nih.gov This highlights the potential of the thiocyanate anion to actively participate in catalytic processes. nih.gov Although this compound is an aprotic ionic liquid, the nucleophilic character of the thiocyanate anion remains a key feature.
For heterogeneous catalysis, the ionic liquid can be immobilized on a solid support, combining the high selectivity and activity of homogeneous catalysts with the ease of separation and recycling of heterogeneous catalysts. The long octyl chain of the cation can enhance its affinity for certain solid supports, facilitating effective immobilization.
Reaction Rate Enhancement and Selectivity Modulation
The unique physicochemical properties of this compound can lead to significant enhancements in reaction rates and control over selectivity. The high polarity of the ionic liquid can accelerate reactions that involve polar transition states. Furthermore, the structured environment of the ionic liquid, with its distinct polar and non-polar domains (created by the imidazolium ring and the octyl chain, respectively), can influence the orientation of reactants, thereby modulating the selectivity of a reaction.
Mechanistic Insights into Catalytic Cycles
Understanding the mechanistic pathways is crucial for optimizing catalytic processes. In reactions catalyzed by this compound, both the cation and the anion can play active roles in the catalytic cycle.
The thiocyanate anion (SCN⁻) is an ambident nucleophile, capable of reacting through either the sulfur or the nitrogen atom. This dual reactivity can be exploited to control reaction pathways. For instance, in the reaction of activated cyclopropanes with 1-methylimidazolium thiocyanate, an unusual nitrogen attack of the thiocyanate ion on the electrophilic center of the cyclopropane (B1198618) ring is observed. nih.gov
A proposed mechanistic pathway often involves the activation of a substrate by the ionic liquid. In reactions involving Brønsted acid catalysis by protic analogues, the imidazolium cation protonates a substrate, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net While the 1-octyl-3-methylimidazolium cation is aprotic, it can still influence the reaction through hydrogen bonding (via the C2-proton on the imidazolium ring) and other non-covalent interactions, stabilizing transition states and intermediates. The catalytic cycle would typically involve substrate activation, nucleophilic attack by the thiocyanate anion (or another nucleophile), product formation, and regeneration of the active ionic liquid species. Detailed mechanistic insights can be gained through a combination of control experiments and computational studies, such as density functional theory (DFT) calculations. researchgate.net
Applications in Biomass Conversion and Biorefining
Dissolution and Pretreatment of Lignocellulosic Feedstocks
The ability of ionic liquids to dissolve lignocellulosic biomass is a critical step in overcoming its natural recalcitrance for subsequent conversion into biofuels and value-added chemicals. Imidazolium-based ionic liquids, in particular, have been widely studied for this purpose. The dissolution mechanism is largely attributed to the ability of the ionic liquid's anion to disrupt the extensive hydrogen-bonding network within the cellulose structure. The basicity of the anion plays a significant role in this process, with more basic anions generally exhibiting better dissolution capabilities.
However, the effectiveness of cellulose dissolution is also influenced by the structure of the cation, specifically the length of the alkyl chain. Research indicates that an increase in the alkyl chain length on the imidazolium cation can lead to a decrease in cellulose solubility. For instance, studies on a series of 1-alkyl-3-methylimidazolium chloride ionic liquids demonstrated that cellulose solubility at 100 °C dropped from 10 wt% for the butyl-substituted cation ([bmim]Cl) to nearly 0% for the octyl-substituted cation ([omim]Cl) nih.gov. This suggests that this compound may have limitations in achieving high levels of cellulose dissolution compared to its shorter-chain counterparts.
In a study investigating the pretreatment of wheat straw, 1-butyl-3-methylimidazolium thiocyanate ([bmim][SCN]) was evaluated alongside other ionic liquids. It was found that [bmim][SCN] did not achieve a macroscopic complete dissolution of the wheat straw under the tested conditions scispace.com. While this finding pertains to the butyl- and not the octyl-variant, it provides some context for the performance of thiocyanate-based imidazolium ionic liquids in biomass pretreatment. Further research is required to fully characterize the dissolution and pretreatment capabilities of this compound for various lignocellulosic feedstocks.
Enzymatic Reaction Media for Biotransformations
The use of ionic liquids as media for enzymatic reactions is an area of growing interest, as they can offer advantages over traditional aqueous or organic solvents, such as enhanced enzyme stability and activity. However, the compatibility of enzymes with ionic liquids is highly specific and depends on the structures of both the enzyme and the ionic liquid.
Currently, there is limited specific research available on the use of this compound as a medium for enzymatic biotransformations. General studies on other ionic liquids have shown that they can significantly influence enzyme performance. For instance, some ionic liquids are known to inactivate cellulases, the enzymes used for the hydrolysis of cellulose, which is a critical step in biorefining nih.gov. The interaction between the ionic liquid and the enzyme is complex; for example, the thiocyanate anion has been shown to interact with the lysine (B10760008) residues of proteins, which can inhibit protein aggregation nih.gov. This interaction could potentially impact the structure and function of enzymes.
Integration into Advanced Materials and Nanocomposites
This compound serves as a functional component in the development of advanced materials, where its properties can be harnessed to create novel composites with enhanced performance characteristics.
Fabrication of Functionalized Surfaces and Hybrid Materials (e.g., graphene composites, silica-based materials)
The interaction of this compound with nanomaterials like graphene has been explored to create functionalized surfaces and hybrid materials. A key application is in the non-covalent functionalization of graphene and graphene oxide (GO). In one study, this compound was used to functionalize GO through a non-covalent procedure. This process is advantageous as it is less likely to disrupt the π-conjugated structure of the graphene lattice mdpi.com. The resulting functionalized graphene oxide, denoted as GO-S, was characterized using various techniques to confirm the successful functionalization mdpi.comnih.gov. These functionalized materials were then utilized as adsorbents for the removal of dibenzothiophene from model fuel, demonstrating a potential application in desulfurization processes mdpi.com.
| Adsorbent Material | Adsorption Capacity (mg/g) |
|---|---|
| Graphene Oxide (GO) | 2.25 |
| Graphene (G) | 3.20 |
| GO functionalized with [Omim][SCN] (GO-S) | Data not specified |
| GO functionalized with [Omim][PF6] (GO-P) | 6.50 |
While direct synthesis of silica-based materials using this compound is not extensively documented, related research shows the use of other imidazolium-based ionic liquids in creating silica composites. For example, 1-butyl-3-methylimidazolium-based ionic liquids have been used to design transparent silica-filled elastomer systems with improved electrical conductivity and mechanical performance nih.gov. Another study details the preparation of a polymeric imidazolium-embedded octadecyl ionic liquid-grafted silica sorbent for the extraction of flavonoids nih.gov. These examples highlight the potential role of the imidazolium cation structure in modifying silica surfaces and forming composite materials, suggesting a possible avenue for the application of this compound in this area.
Preparation of IoNanofluids for Enhanced Thermal and Electrical Conductivity
IoNanofluids (INFs), which are stable dispersions of nanoparticles in ionic liquids, are being investigated as advanced heat transfer fluids due to their potential for enhanced thermal properties mdpi.com. Research in this area has often focused on ionic liquids with shorter alkyl chains. For instance, extensive studies have been conducted on IoNanofluids composed of 1-ethyl-3-methylimidazolium thiocyanate ([C₂C₁im][SCN]) and various carbon-based nanomaterials like multi-walled carbon nanotubes (MWCNTs) mdpi.comnih.gov.
In these studies, the addition of MWCNTs to [C₂C₁im][SCN] has been shown to significantly enhance thermal conductivity. The degree of enhancement depends on factors such as the concentration, aspect ratio, and functionalization of the nanotubes mdpi.comnih.gov. For example, a 1 wt% loading of long, carboxyl-functionalized MWCNTs in [C₂C₁im][SCN] resulted in a 22% enhancement in thermal conductivity mdpi.com. Even greater enhancements of up to 43.9% were observed with other types of MWCNTs nih.gov.
| Nanoparticle | Concentration (wt%) | Thermal Conductivity Enhancement (%) |
|---|---|---|
| Carboxyl-functionalized MWCNTs | 1.0 | 22 |
| In-house MWCNTs (7h) | 1.0 | 43.1 |
| In-house MWCNTs (16h) | 1.0 | 43.9 |
| Tuball SWCNTs | 1.0 | 67.8 |
Role in Polymerization Processes and Polymer Blends
Ionic liquids are increasingly being explored for their roles in polymerization, acting as solvents, catalysts, or even initiators. Research has shown that certain imidazolium thiocyanate ionic liquids can initiate radical polymerization for various vinyl monomers. A study focusing on this phenomenon demonstrated that 1-butyl-3-methylimidazolium thiocyanate and 1-ethyl-3-methylimidazolium thiocyanate can act as initiators for the polymerization of monomers like methyl methacrylate and various acrylates . This polymerization behavior was noted to be distinct from traditional radical polymerization processes . Although this study did not specifically include this compound, the similar chemical nature of the thiocyanate anion and the imidazolium cation suggests that the octyl variant could potentially exhibit similar initiating capabilities for radical polymerization.
In the context of polymer blends, ionic liquids are often used as plasticizers to improve the flexibility and processability of polymers. They can reduce the glass transition temperature and modify the mechanical properties of the polymer matrix nih.govmdpi.com. For example, 1-ethyl-3-methylimidazolium acetate has been shown to be an effective plasticizer for thermoplastic starch/polyvinyl alcohol blends mdpi.comnih.gov. While the plasticizing effect is a common application for various ionic liquids, specific studies detailing the use of this compound as a plasticizer in polymer blends are not prominently featured in the available literature. Its larger alkyl group might impart different plasticizing efficiencies and compatibility with various polymer matrices compared to shorter-chain analogues.
Environmental Impact and Green Chemistry Perspectives
Biodegradation and Environmental Fate Studies
The environmental persistence of a chemical is a key determinant of its long-term impact. Studies on the biodegradability of the 1-octyl-3-methylimidazolium ([OMIM]⁺) cation, a core component of the title compound, have shown that it is susceptible to microbial degradation. Research involving activated sludge from a wastewater treatment plant demonstrated that the [OMIM]⁺ cation could be readily degraded by the microbial community present. nih.gov
The degradation process is not monolithic; investigators have identified three distinct degradation pathways for the [OMIM]⁺ cation. nih.gov These pathways are differentiated by the initial site of oxidation on the molecule: the middle of the long octyl chain, the end of the long octyl chain, or the end of the short methyl chain. nih.gov In all identified pathways, the degradation proceeds through gradual oxidation and the release of carbon from the alkyl chains. nih.gov This multi-pathway degradation suggests that [OMIM]⁺ can be effectively biodegraded in environments rich in diverse microbial communities, such as wastewater treatment facilities. nih.gov
The environmental fate of a substance describes its transport and transformation in various environmental compartments like water, soil, and air. laus.groupitrcweb.org For ionic liquids, properties like water solubility and low volatility are key. While the low vapor pressure of 1-octyl-3-methylimidazolium thiocyanate (B1210189) minimizes its distribution into the atmosphere, its potential solubility in water means that aquatic ecosystems are a primary concern for its environmental fate. nih.gov Once in an aqueous environment, biodegradation, as described above, is the principal mechanism for its removal. itrcweb.org
| Pathway Number | Initial Oxidation Site | Degradation Mechanism |
|---|---|---|
| 1 | Middle of the long alkyl (octyl) chain | Oxidation followed by the shortening of the alkyl chain through the release of carbon atoms. |
| 2 | End of the long alkyl (octyl) chain | Terminal oxidation and subsequent stepwise degradation of the octyl group. |
| 3 | End of the short alkyl (methyl) chain | Oxidation of the methyl group, initiating the breakdown of the molecule. |
Ecotoxicity Assessments in Aquatic and Terrestrial Ecosystems
While biodegradability is a positive attribute, it is also essential to assess the potential toxicity of a compound to ecosystems before it degrades. Ecotoxicity studies evaluate the harmful effects of substances on organisms in the environment. pre-sustainability.comeuropa.eu For 1-octyl-3-methylimidazolium thiocyanate, the ecotoxicity profile is determined by both its cation ([OMIM]⁺) and its anion (SCN⁻).
Cation ([OMIM]⁺) Ecotoxicity: Studies on related imidazolium (B1220033) ionic liquids have shown that they are not environmentally inert. For instance, 1-octyl-3-methylimidazolium has been detected in soils near landfill sites, indicating some degree of environmental persistence. nih.gov Research on the effects of 1-octyl-3-methylimidazolium bromide ([C₈mim]Br) on the freshwater planarian, Dugesia japonica, revealed that the compound induces oxidative stress. nih.gov Exposure led to changes in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), as well as alterations in the levels of glutathione (GSH) and malondialdehyde (MDA). nih.gov These findings suggest that the [OMIM]⁺ cation can cause lipid peroxidation and is toxic to this freshwater invertebrate. nih.gov
| Biomarker | Observed Effect | Interpretation |
|---|---|---|
| Superoxide Dismutase (SOD) | Activity increased after three days of exposure. | Response to oxidative stress. |
| Catalase (CAT) | Activity was initially inhibited, then increased by the fifth day. | Complex response to oxidative damage. |
| Glutathione Peroxidase (GPX) | Activity was induced from the first day and increased significantly after five days. | A sensitive indicator of oxidative stress. |
| Glutathione (GSH) | Levels were higher than in the control group throughout the experiment. | Mobilization of antioxidant defenses. |
| Malondialdehyde (MDA) | Changes in levels indicated lipid peroxidation. | Evidence of cellular damage. |
Strategies for Recycling and Sustainable Reuse
A key principle of green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For ionic liquids, which can be expensive, recycling and reuse are economically and environmentally advantageous.
The unique physical properties of ionic liquids, such as their low vapor pressure and high thermal stability, make them suitable for reuse. nih.gov Strategies for recycling often involve separating the ionic liquid from the products and reactants after a chemical process. One prominent application where related ionic liquids have been used is in the recycling of materials. For example, alkyl-methyl-imidazolium ionic liquids, including 1-octyl-3-methyl imidazolium bromide, have been employed as green solvents to dissolve and recycle thermoset epoxy resins and carbon fiber reinforced composites under mild conditions. nih.gov
General methods for recycling 1,3-dialkylimidazolium-based ionic liquids include:
Distillation: Some ionic liquids or their components can be distilled, although this can sometimes lead to decomposition. researchgate.net
Extraction: Using a solvent in which the ionic liquid is immiscible to extract products or impurities.
Controlled Decomposition: A process where the ionic liquid is thermally cleaved into neutral, distillable components (e.g., an imidazole (B134444) and an alkylating agent), which are then collected and re-reacted to reform the ionic liquid. researchgate.net
Life Cycle Assessment of Processes Utilizing this compound
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and end-of-life disposal or recycling. nih.govicca-chem.org This "cradle-to-grave" approach provides a holistic view of a product's or process's environmental footprint, avoiding the shifting of environmental burdens from one life cycle stage to another. nih.gov
As of this writing, specific and detailed Life Cycle Assessment studies for industrial processes utilizing this compound are not widely available in public literature. However, the framework for conducting such an assessment is well-established by ISO standards (ISO 14040 and 14044). youtube.com
A hypothetical LCA for a process using this ionic liquid would involve four main phases:
Goal and Scope Definition: This phase would define the purpose of the study, the functional unit (e.g., the production of 1 kg of a specific product), and the system boundaries (i.e., which life cycle stages to include, such as from "cradle-to-gate" or "cradle-to-grave"). youtube.com
Life Cycle Inventory (LCI) Analysis: This involves compiling quantitative data on all inputs (raw materials, energy) and outputs (products, emissions to air, water, and soil, waste) for each process within the system boundary. youtube.com This would include the synthesis of the ionic liquid itself, its use in the process, and its recycling or disposal.
Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate potential environmental impacts. youtube.com Impact categories would include climate change potential, ozone depletion, ecotoxicity, and resource depletion, among others. nih.gov The ecotoxicity data discussed in section 7.2 would be critical for this phase.
Conducting a full LCA would be essential to definitively quantify the "green" credentials of any process that utilizes this compound.
Future Research Directions and Concluding Remarks
Development of Novel and Sustainable Synthetic Pathways for Large-Scale Production
The future production of 1-octyl-3-methylimidazolium thiocyanate (B1210189) is geared towards greener and more economically viable synthetic routes suitable for industrial quantities. Traditional batch procedures for synthesizing imidazolium-based ILs are often inefficient for large-scale manufacturing. psu.eduresearchgate.net A key area of development is the adoption of continuous flow processes, which offer superior control over reaction parameters, reduce purification steps, and enable the "on-demand" synthesis of high-purity ILs. rsc.org Microreactor technology, in particular, has demonstrated the potential to intensify the synthesis of ILs, achieving a twentyfold or greater increase in space-time-yield compared to conventional batch methods by allowing for better thermal management of the highly exothermic alkylation step. psu.eduresearchgate.net
A significant push is towards halide-free synthesis to enhance the "green" credentials of ILs. rsc.org Halogen-containing anions can lead to the formation of corrosive and toxic by-products like HCl or HF during hydrolysis or thermal treatment. rsc.org Processes such as the Carbonate-Based Ionic Liquid Synthesis (CBILS®) offer a halide- and waste-free production route for imidazolium-based ILs, which is more cost-efficient and ecological as it minimizes process steps and waste products. proionic.comresearchgate.net Furthermore, solvent-free, ultrasound-assisted methods have shown high yields (98%) for the synthesis of precursors like 1-octyl-3-methylimidazolium bromide, presenting another sustainable pathway. researchgate.net The global annual production of well-known ILs is estimated to be in the range of several hundred to under a thousand tons, highlighting the need for these advanced, scalable synthetic strategies to meet growing demand. researchgate.net
Exploration of Advanced In-Situ Characterization Techniques for Dynamic Processes
To fully understand and optimize the behavior of 1-octyl-3-methylimidazolium thiocyanate in various applications, the exploration of advanced in-situ characterization techniques is crucial. These methods allow for the real-time study of materials under their actual operating conditions, providing critical insights into reaction mechanisms and dynamic structural changes. youtube.com
Future research will increasingly employ techniques such as:
In-situ X-ray Spectroscopy and Spectro-microscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful for probing the electronic structure and local coordination environment of the ions during processes like catalysis or electrochemical reactions. youtube.comacs.org
In-situ Electron Microscopy: This allows for the direct visualization of structural and morphological changes in materials at the nanoscale as they occur. youtube.com
In-situ Diffuse Reflectance Infrared Fourier-Transform Spectroscopy (DRIFTS): This technique is valuable for identifying intermediate species and understanding reaction pathways on the surface of catalysts in the presence of the ionic liquid. acs.org
Implementing these operando characterization methods—where the material's activity is measured simultaneously with its properties—will be key to understanding the precise role of [OMIM][SCN] in complex systems, such as in electrocatalysis or biomass processing, and will accelerate the rational design of improved processes. youtube.com
Design and Application of Functionalized Derivatives of this compound
A significant frontier in ionic liquid research is the design of "task-specific" or functionalized ionic liquids (TSILs), where a functional group is covalently attached to the cation or anion to impart specific capabilities. psu.edu For this compound, this opens up a vast chemical space for creating derivatives with tailored properties.
Researchers have already begun preparing new cyano-based ionic liquids with thiocyanate anions and various functionalized imidazolium (B1220033) cations, including those with nitrile, allyl, benzyl, and hydroxyl groups. acs.orgacs.org The introduction of these functionalities can significantly alter the thermophysical properties, such as density and viscosity, and enhance performance in specific applications. acs.org For example, functional groups can be introduced to:
Enhance Catalyst Immobilization: By incorporating the ionic liquid motif into a catalyst's ligand structure, leaching can be minimized, thereby improving catalyst reusability and stability. psu.edu
Create Novel Materials: Functionalized imidazolium salts can serve as precursors for materials like self-assembled monolayers and nanoparticles. psu.edu
Improve Separation Processes: An amine-functionalized imidazolium salt has been shown to separate CO2 from gas streams. psu.edu
Develop New Reaction Pathways: Attaching a thiocyanomethyl group to the imidazolium cation creates a reactive ionic liquid that can participate in further chemical transformations. epfl.ch
The synthesis of these derivatives involves either preparing the functionalized IL first and then immobilizing it on a support or building the IL directly onto a pre-functionalized surface. ua.pt Future work will focus on expanding the library of functional groups and exploring their applications in areas ranging from catalysis to advanced materials. psu.eduacs.org
Advanced Predictive Modeling and Machine Learning Approaches for Property and Performance Estimation
The sheer number of possible cation-anion combinations makes the experimental screening of ionic liquids for specific tasks a time-consuming and costly endeavor. rsc.orgresearchgate.net Therefore, advanced predictive modeling and machine learning (ML) have emerged as indispensable tools for the in-silico design and property estimation of ILs like this compound. researchgate.netspringerprofessional.de These computational approaches can predict physicochemical properties before synthesis, significantly accelerating the discovery of ILs with desired characteristics. researchgate.netspringerprofessional.de
A variety of methods are employed, each with its own strengths:
| Modeling Approach | Predicted Properties | Key Features | Citations |
| Quantum Chemical Methods | Thermodynamic, transport, and spectroscopic properties | Provides detailed insights based on molecular structure. | consensus.app |
| Group Contribution Models | Viscosity, conductivity, density, heat capacity | Estimates properties by summing contributions of molecular fragments. | researchgate.netconsensus.app |
| Molecular Dynamics (MD) | Densities, viscosities, thermal conductivities | Simulates atomic interactions over time to predict bulk properties. | consensus.app |
| Machine Learning (ML) / QSPR | Density, viscosity, melting point, conductivity, surface tension | Uses molecular descriptors or SMILES strings to build predictive models from existing data. | consensus.appacs.orgrsc.orgrsc.org |
Recent advancements in ML, particularly with neural networks like transformers, have shown superior performance in analyzing chemical structures encoded as SMILES strings. researchgate.net ML models are being developed to predict a wide range of properties, including ionic conductivity and surface tension, with high accuracy (R² values often exceeding 0.9). acs.orgnih.govmdpi.com A critical aspect of developing robust models is the use of appropriate cross-validation protocols that account for the unique influence of individual ions, ensuring the model can generalize to new, unseen ion combinations. acs.org These predictive tools are crucial for efficiently navigating the vast chemical space of ionic liquids and identifying optimal candidates for specific applications. rsc.orgresearchgate.net
Prospects for Industrial Scale-Up and Process Intensification of Key Applications
While ionic liquids have seen extensive investigation in academia, their successful commercialization depends on overcoming challenges related to cost, purity, and scalability. mdpi.comresearchgate.net For applications involving this compound, process intensification is a key strategy for achieving industrial viability. cambridge.org
Process intensification aims to develop smaller, safer, and more energy-efficient technologies. psu.edu Key areas of development include:
Microreactor Technology: As mentioned for synthesis, continuous-flow microreactors offer significant advantages for reactions using ILs. Their high surface-to-volume ratio allows for excellent heat transfer, enabling safe operation of highly exothermic reactions at elevated temperatures without solvents, leading to dramatic increases in space-time-yield. psu.eduresearchgate.net
One-Pot Processes: Integrating multiple process steps, such as pretreatment, saccharification, and fermentation in biomass conversion, into a single vessel can significantly reduce water usage, wastewater generation, and the amount of ionic liquid required. rsc.org This leads to substantial economic and environmental benefits, potentially reducing the cost of products like cellulosic ethanol (B145695) by 40%. rsc.org
Biphasic Systems: Utilizing the unique phase behavior of ILs allows for the creation of biphasic systems where products can be easily separated while the catalyst remains in the IL phase. The Difasol process is a commercial example of this, used for the dimerization of butenes. cambridge.org
Despite the potential, a major drawback for some ILs is their moderate to high viscosity, which can be problematic in large-scale processes. cambridge.org Furthermore, the high cost and complex purification associated with many ILs remain significant barriers to widespread industrial use. jscimedcentral.com Future research must focus on designing cost-effective, integrated processes and on synthesizing ILs with properties, such as lower viscosity, that are amenable to industrial scale-up. cambridge.orgjscimedcentral.com
Identification of Novel Applications in Emerging Technologies and Interdisciplinary Fields
The unique properties of this compound and its derivatives make it a candidate for a range of novel applications in emerging technological and interdisciplinary fields. Research is moving beyond its use as a simple solvent to explore its functional capabilities.
Emerging application areas include:
Smart Materials and Sensors: Thiocyanate-based ionic liquids have been investigated as optical sensor reagents. For instance, 1-butyl-3-methylimidazolium thiocyanate has been used for the selective and sensitive determination of iron (Fe³⁺) ions. nih.gov The design of "smart" ionic liquids that respond to specific analytes or stimuli is a growing field with potential in environmental monitoring and medical diagnostics. researchgate.netresearchgate.net
Advanced Materials: The incorporation of paramagnetic metal ions into the thiocyanate anion can create magnetic ionic liquids (MILs). nih.govacs.org These materials, which combine ionic and magnetic properties, are promising for applications in gas capture, DNA extraction, and sensing technologies. nih.govacs.org
Biomedical Applications: Functionalized imidazolium ILs are being explored for various biomedical uses. dntb.gov.ua The antifungal activity of 1-octyl-3-methylimidazolium bromide against C. albicans has been demonstrated, suggesting the potential for thiocyanate analogues in developing new antimicrobial agents. researchgate.net Supported ionic liquids are also being applied as sorbent materials for solid-phase extraction in biomedical analysis. ua.pt
Electrochemical Devices: The high ionic conductivity and electrochemical stability of many ILs make them suitable for use in electrochemical devices like batteries and supercapacitors. mdpi.com Polymerized ionic liquids (polyILs) are being developed for solid-state batteries, offering a non-flammable alternative to traditional liquid electrolytes. mdpi.com
The versatility of the imidazolium cation and the functional potential of the thiocyanate anion provide a rich platform for discovering new applications at the intersection of chemistry, materials science, and biology. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 1-octyl-3-methylimidazolium thiocyanate?
- Methodological Answer : Synthesis typically involves alkylation of 1-methylimidazole with 1-chlorooctane, followed by anion exchange with potassium thiocyanate. Characterization requires multi-technique validation:
- FTIR Spectroscopy : To confirm the thiocyanate anion (SCN⁻) via C≡N stretching vibrations (~2050–2100 cm⁻¹) and imidazolium ring interactions .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify alkyl chain integration and absence of halide impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition temperatures typically >200°C for imidazolium-based ionic liquids .
- Density and Viscosity Measurements : Critical for applications in solvent systems; density ranges ~1.1–1.2 g/cm³ at 25°C .
Q. How can researchers quantify thiocyanate anions in ionic liquid mixtures?
- Methodological Answer :
- Ion-Selective Electrodes (ISEs) : Calibrate with standard thiocyanate solutions (e.g., 0.1–100 mM) and validate against known concentrations .
- UV-Vis Spectroscopy : Utilize iron(III) nitrate to form the red Fe(SCN)³⁺ complex (λmax = 450–480 nm) with a detection limit of ~0.1 ppm .
- Ion Chromatography : Pair with conductivity detection; separate using a carbonate/bicarbonate eluent system .
Advanced Research Questions
Q. How does this compound perform in liquid-liquid extraction of sulfur-containing compounds (e.g., thiophene)?
- Methodological Answer :
- Extraction Efficiency : Evaluate via batch experiments with model fuels (e.g., n-octane/thiophene mixtures). Thiocyanate-based ILs show higher selectivity for thiophene (up to 90% removal) compared to [PF₆]⁻ or [BF₄]⁻ anions due to stronger Lewis acid-base interactions .
- Temperature Effects : Optimize extraction at 25–40°C; higher temperatures reduce viscosity and improve mass transfer but may decrease selectivity .
- Reusability : Test regeneration via back-extraction with water or vacuum distillation; ≥5 cycles with <10% efficiency loss are achievable .
Q. How can contradictory data on thiocyanate’s environmental toxicity be resolved in ecotoxicological studies?
- Methodological Answer :
- Dose-Response Analysis : Use standardized bioassays (e.g., Daphnia magna LC50 tests). Thiocyanate exhibits moderate toxicity (LC50 = 50–100 mg/L), but discrepancies arise from matrix effects (e.g., coexisting nitrates) .
- Advanced Modeling : Apply quantitative structure-activity relationship (QSAR) models to differentiate toxicity contributions of the imidazolium cation vs. thiocyanate anion .
- Longitudinal Studies : Monitor biodegradation in simulated wastewater; thiocyanate degrades faster than [PF₆]⁻-based ILs under aerobic conditions .
Q. What experimental strategies address inconsistencies in reported solubility data for CO₂/H₂S in this compound?
- Methodological Answer :
- Standardized Gravimetric Methods : Use a magnetic suspension balance at controlled temperatures (e.g., 25–60°C) and pressures (1–50 bar) to minimize measurement variability .
- Molecular Dynamics Simulations : Correlate gas solubility with IL microstructure (e.g., hydrogen bonding between SCN⁻ and imidazolium C–H groups) .
- Cross-Validation : Compare results with UNIFAC-IL model predictions to identify systematic errors in experimental setups .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting FTIR data on thiocyanate bonding modes in coordination complexes?
- Methodological Answer :
- Peak Deconvolution : Use software (e.g., OriginLab) to resolve overlapping C≡N (2050–2100 cm⁻¹) and C–S (700–750 cm⁻¹) stretches.
- Reference Spectra : Compare with crystallographically characterized M–SCN/M–NCS complexes to assign bonding modes .
- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies and validate experimental assignments .
Q. What statistical approaches are recommended for validating thiocyanate recovery rates in environmental samples?
- Methodological Answer :
- ANOVA with Post Hoc Tests : Apply Tukey’s HSD to compare recovery rates across multiple batches (e.g., spiked vs. unspiked samples) .
- Control Charts : Monitor internal standards (e.g., 5.1 mg/L thiocyanate) with ±3σ limits to detect systematic errors (Table 1) .
| Thiocyanate Standard (mg/L) | Mean Recovery (%) | Acceptable Range (%) |
|---|---|---|
| 5.1 | 102 | 98–106 |
| 2.6 | 100 | 95–105 |
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats; avoid latex due to permeability .
- Ventilation : Handle in a fume hood to prevent inhalation of volatile degradation products (e.g., HCN under extreme heat) .
- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste (UN 2810) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
